(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

Catalog No.
S831564
CAS No.
1189171-55-8
M.F
C18H25NO4Si
M. Wt
347.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-meth...

CAS Number

1189171-55-8

Product Name

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

IUPAC Name

methyl (E)-3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-enoate

Molecular Formula

C18H25NO4Si

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C18H25NO4Si/c1-18(2,3)24(5,6)22-12-14-10-15-16(23-14)9-13(11-19-15)7-8-17(20)21-4/h7-11H,12H2,1-6H3/b8-7+

InChI Key

YJKDRRBSPXEGHX-BQYQJAHWSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=CC(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=CC(=O)OC

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=C/C(=O)OC
  • Chemical synthesis: Due to the presence of a tert-butyldimethylsilyloxy (TBDMS) protecting group, (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate might be an intermediate in the synthesis of more complex molecules containing the furo[3,2-b]pyridin-6-yl core. TBDMS groups are commonly used in organic synthesis as protecting groups for hydroxyl functionalities ScienceDirect.
  • Medicinal chemistry: The furo[3,2-b]pyridin-6-yl core is present in some bioactive molecules NCBI: . However, there is no evidence to suggest (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate itself has been investigated for medicinal properties.

Molecular Structure Analysis

The key features of the molecule include:

  • Furo[3,2-b]pyridine core: This heterocyclic ring system consists of a five-membered furan ring fused to a six-membered pyridine ring. The numbering starts with the oxygen atom in the furan ring (position 2).
  • (E)-Acrylate ester: An acrylic acid moiety (CH2=CH-COOH) is attached to the pyridine ring at position 6 through an ester linkage with a methyl group (CH3) and a tert-butyldimethylsilyloxymethoxy (t-BuDMSiOCH2) substituent on the second carbon of the acrylate group.
  • (E) configuration: The double bond (C=C) in the acrylate group has an (E) configuration, meaning the methyl group and the hydrogen atom are on opposite sides of the double bond.

Chemical Reactions Analysis

  • Hydrolysis: The ester bond in the molecule can be susceptible to hydrolysis under acidic or basic conditions, breaking it down into methacrylic acid and 2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-ol [].
  • Addition reactions: The double bond in the acrylate group can undergo addition reactions with various nucleophiles, potentially leading to the formation of new carbon-carbon bonds.

Wikipedia

Methyl (2E)-3-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-enoate

Dates

Modify: 2023-08-16

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